molecular formula C7H8N6O2 B12912416 N-(2-(1H-1,2,4-Triazol-1-yl)ethoxy)-2-amino-2-oxoacetimidoyl cyanide

N-(2-(1H-1,2,4-Triazol-1-yl)ethoxy)-2-amino-2-oxoacetimidoyl cyanide

Cat. No.: B12912416
M. Wt: 208.18 g/mol
InChI Key: PPPRHZYZWSBICT-WUXMJOGZSA-N
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Description

Triazole Ring

The 1,2,4-triazole moiety is a five-membered aromatic heterocycle containing three nitrogen atoms at positions 1, 2, and 4. This ring exhibits tautomerism, though the 1H-tautomer dominates in most conditions. The triazole’s electron-rich nature enables participation in hydrogen bonding and coordination chemistry, which is critical for its biological and material applications.

Ethoxy Linker

The ethoxy group (-OCH₂CH₂-) connects the triazole to the acetimidoyl cyanide core. This flexible spacer influences the compound’s solubility and steric properties. Ethoxy groups are known to enhance lipid solubility, potentially affecting the molecule’s bioavailability.

Cyanide and Acetimidoyl Groups

The cyanide (-C≡N) and acetimidoyl (-N=C-O-) groups introduce electrophilic character to the molecule. The nitrile group’s strong electron-withdrawing nature polarizes adjacent bonds, while the acetimidoyl moiety’s imine (C=N) and carbonyl (C=O) groups create sites for nucleophilic attack or hydrogen bonding. The 2-amino-2-oxo modification further diversifies reactivity by introducing both a primary amine (-NH₂) and a ketone (=O), enabling participation in condensation or redox reactions.

Comparative Analysis with Related 1,2,4-Triazole Derivatives

The structural uniqueness of this compound becomes evident when compared to other 1,2,4-triazole derivatives:

  • Fluconazole : A well-known antifungal agent featuring two triazole rings connected to a central alcohol group. Unlike the target compound, fluconazole lacks nitrile and ethoxy groups, relying instead on hydroxyl and difluorophenyl substituents for activity.
  • Paclobutrazol : A plant growth regulator with a triazole ring linked to a tertiary alcohol and a chlorinated phenyl group. Its mechanism involves inhibition of gibberellin biosynthesis, a pathway unrelated to the cyanide-containing compound’s potential reactivity.
  • 4-[2-(1H-1,2,4-Triazol-1-yl)ethoxy]phenol : A simpler analog sharing the ethoxy-triazole motif but lacking the acetimidoyl cyanide core. This compound’s phenolic group contrasts with the nitrile and carbonyl functionalities in the target molecule, altering its acidity and redox behavior.
Compound Key Functional Groups Applications
N-(2-(1H-1,2,4-Triazol-1-yl)ethoxy)-... Triazole, ethoxy, cyanide, carbonyl Research (potential ligand)
Fluconazole Triazole, hydroxyl, difluorophenyl Antifungal therapy
Paclobutrazol Triazole, chlorophenyl, tertiary alcohol Agriculture

Properties

Molecular Formula

C7H8N6O2

Molecular Weight

208.18 g/mol

IUPAC Name

(1E)-2-amino-2-oxo-N-[2-(1,2,4-triazol-1-yl)ethoxy]ethanimidoyl cyanide

InChI

InChI=1S/C7H8N6O2/c8-3-6(7(9)14)12-15-2-1-13-5-10-4-11-13/h4-5H,1-2H2,(H2,9,14)/b12-6+

InChI Key

PPPRHZYZWSBICT-WUXMJOGZSA-N

Isomeric SMILES

C1=NN(C=N1)CCO/N=C(\C#N)/C(=O)N

Canonical SMILES

C1=NN(C=N1)CCON=C(C#N)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-1,2,4-Triazol-1-yl)ethoxy)-2-amino-2-oxoacetimidoyl cyanide typically involves multiple steps. One common method includes the reaction of 1H-1,2,4-triazole with ethylene oxide to form 2-(1H-1,2,4-triazol-1-yl)ethanol.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-1,2,4-Triazol-1-yl)ethoxy)-2-amino-2-oxoacetimidoyl cyanide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can produce various substituted derivatives .

Scientific Research Applications

N-(2-(1H-1,2,4-Triazol-1-yl)ethoxy)-2-amino-2-oxoacetimidoyl cyanide is a complex organic compound with a triazole ring, a five-membered heterocyclic structure that contains three nitrogen atoms. This compound is characterized by its unique combination of functional groups, including an amino group, an oxoacetimidoyl moiety, and a cyanide group.

Potential Applications

This compound has potential applications across various fields:

  • Pharmaceuticals Due to its biological activity, it may serve as a lead compound for developing new antifungal or antibacterial agents.
  • Agriculture Its properties may be exploited in developing fungicides or herbicides that target specific plant pathogens.
  • Coordination Chemistry The triazole moiety can act as a ligand in metal coordination complexes, which could have applications in catalysis or materials science.

Interaction Studies

Interaction studies involving this compound typically focus on its binding affinities with biological targets such as enzymes or receptors. These studies can help elucidate its mechanism of action and therapeutic potential. Such studies are crucial for understanding its pharmacodynamics and optimizing its structure for enhanced activity.

Enzyme inhibition assays can determine its effectiveness against specific microbial enzymes. Molecular docking studies can predict how well it binds to target proteins involved in disease pathways.

Uniqueness

This compound is unique due to its combination of functional groups that allow for diverse chemical reactivity and potential biological applications not fully explored by other triazole derivatives. Its ability to act both as an antimicrobial agent and a potential ligand for coordination chemistry sets it apart from more established compounds like fluconazole and itraconazole.

Triazoles

Mechanism of Action

The mechanism of action of N-(2-(1H-1,2,4-Triazol-1-yl)ethoxy)-2-amino-2-oxoacetimidoyl cyanide involves its interaction with specific molecular targets. In medicinal applications, the triazole ring can inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death. The cyanide group can also interact with enzymes, inhibiting their activity and disrupting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound’s closest structural analogues include:

Compound Name Key Structural Features Reference
β-(1,2,4-Triazol-1-yl)-L-alanine Triazole linked to alanine via β-carbon; lacks cyanide and ethoxy groups
Methyl 2-(bis(tert-butoxycarbonyl)amino)-3-(1H-1,2,4-triazol-1-yl)-propanoate Triazole attached to a methyl ester backbone; tert-butoxycarbonyl (Boc) protections
N-(6-alkoxybenzo[d]thiazol-2-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide (7a–b) Triazole linked via acetamide to a benzothiazole ring; lacks cyanide group
2-Cyano-N-[(methylamino)carbonyl]acetamide Cyanide and methylamino groups on acetamide; lacks triazole and ethoxy linker

Key Differences :

  • The ethoxy linker in the target compound may enhance hydrophilicity compared to methyl esters (e.g., methyl 2-(bis(Boc)amino)-3-triazol-propanoate) .
Physicochemical Properties
Property Target Compound β-(1,2,4-Triazol-1-yl)-L-alanine 2-Cyano-N-[(methylamino)carbonyl]acetamide
Solubility Moderate (ethoxy linker enhances hydrophilicity) High (polar amino acid backbone) Low (non-polar methylamino group)
Stability Likely stable in dry conditions; cyanide may hydrolyze Stable Unknown (untested toxicology)
Reactivity High (cyanide and triazole electrophilic sites) Low Moderate (cyanide reactivity)

Biological Activity

N-(2-(1H-1,2,4-Triazol-1-yl)ethoxy)-2-amino-2-oxoacetimidoyl cyanide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.

1. Overview of the Compound

This compound features a triazole moiety, which is known for its diverse biological applications. Triazoles have been extensively studied for their antifungal, antibacterial, antiviral, and anticancer properties. The specific structure of this compound suggests potential interactions with various biological targets.

The biological activity of this compound can be attributed to its interaction with key molecular targets:

  • Enzyme Inhibition : Triazole derivatives often act as enzyme inhibitors. For instance, they can inhibit enzymes such as cytochrome P450 and various kinases which are crucial in cancer and infectious disease pathways.
  • Receptor Binding : The triazole ring may facilitate binding to specific receptors involved in cellular signaling pathways, potentially leading to therapeutic effects in various diseases.

3. Pharmacological Profile

Research indicates that compounds with similar structures exhibit a range of pharmacological activities:

Activity Description
Antimicrobial Effective against bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Exhibits cytotoxic effects on cancer cell lines through apoptosis induction .
Anti-inflammatory Reduces inflammation by modulating cytokine release .
Antiviral Potential activity against viral pathogens by inhibiting viral replication .

4. Case Studies and Research Findings

Several studies have investigated the biological activities of triazole derivatives:

  • A study highlighted the synthesis and evaluation of various triazole compounds, demonstrating significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) values ranged from 0.125 to 8 μg/mL for effective compounds.
  • Another research article focused on the anticancer properties of triazole derivatives, showing that certain compounds induced apoptosis in human cancer cell lines through mitochondrial pathways .

5. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole compounds:

  • Modifications on the triazole ring or the ethoxy group can lead to enhanced potency and selectivity against specific targets.
  • Studies have shown that substituents on the triazole ring significantly affect both antimicrobial and anticancer activities .

6. Conclusion

This compound represents a promising candidate for further research due to its diverse biological activities. The underlying mechanisms involving enzyme inhibition and receptor binding provide avenues for therapeutic applications in infectious diseases and cancer treatment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2-(1H-1,2,4-Triazol-1-yl)ethoxy)-2-amino-2-oxoacetimidoyl cyanide, and how can reaction yields be optimized?

  • Methodology :

  • Step 1 : Couple the triazole-ethoxy moiety to the acetimidoyl cyanide backbone via nucleophilic substitution. Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in dichloromethane with triethylamine as a base (similar to methods in ) .
  • Step 2 : Optimize reaction time (3–6 hours) and temperature (273 K to room temperature) to minimize side products. Monitor progress via TLC (as in ).
  • Step 3 : Purify via recrystallization from methanol/acetone (1:1) to achieve ≥95% purity (adapted from ) .

Q. How can structural elucidation of this compound be performed using spectroscopic and crystallographic techniques?

  • Methodology :

  • NMR : Assign peaks using ¹H and ¹³C NMR, focusing on the triazole proton (δ 8.1–8.3 ppm) and cyanide group (C≡N, ~110–120 ppm in ¹³C). Compare with analogs in and .
  • X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (methanol/acetone). Use SHELX software ( ) for refinement, targeting R-factors <0.05 .

Q. What biological activity screening protocols are appropriate for this compound?

  • Methodology :

  • Test antimicrobial activity using MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Reference methods in for thiazole derivatives .
  • Evaluate enzyme inhibition (e.g., CDK2) via fluorescence polarization assays, as described for triazole-containing degraders in .

Advanced Research Questions

Q. How can crystallographic data inconsistencies (e.g., disordered ethoxy-triazole groups) be resolved during structure refinement?

  • Methodology :

  • Use SHELXL’s PART and SUMP instructions to model disorder. Apply geometric restraints to the triazole ring (C–N bond lengths: ~1.31 Å; angles: ~120°) based on .
  • Validate with Hirshfeld surface analysis to assess intermolecular interactions (e.g., N–H⋯N hydrogen bonds as in ) .

Q. What structure-activity relationship (SAR) insights can guide the design of analogs with improved potency?

  • Methodology :

  • Modify substituents : Replace the ethoxy linker with longer PEG chains (e.g., triethylene glycol) to enhance solubility ( ) .
  • Bioisosteric replacement : Substitute the cyanide group with a thiocyanate or nitro moiety, as seen in ’s hydrazonoyl cyanide derivatives.
  • SAR validation : Use molecular docking (e.g., AutoDock Vina) to predict binding to CDK2 or microbial targets .

Q. How can contradictory spectral data (e.g., overlapping NMR peaks) be resolved during characterization?

  • Methodology :

  • 2D NMR : Perform HSQC and HMBC to resolve ambiguous assignments (e.g., distinguishing triazole protons from acetimidoyl NH₂). Reference ’s protocols .
  • Variable-temperature NMR : Suppress signal broadening caused by dynamic processes (e.g., triazole ring puckering).

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